molecular formula C23H36O4 B1396644 16-(Benzyloxy)-16-oxohexadecanoic acid CAS No. 146004-98-0

16-(Benzyloxy)-16-oxohexadecanoic acid

Cat. No. B1396644
M. Wt: 376.5 g/mol
InChI Key: RKIWVFNLOSNCET-UHFFFAOYSA-N
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Description

“16-(Benzyloxy)-16-oxohexadecanoic acid” is a complex organic compound. It likely contains a carboxylic acid group (-COOH) at one end of the molecule, a benzyloxy group (C6H5CH2O-) attached to the 16th carbon atom, and a ketone group (=O) also attached to the 16th carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of this compound could potentially involve its carboxylic acid, ketone, and benzyloxy groups . For example, the carboxylic acid group could undergo reactions such as esterification or amide formation, while the ketone group could undergo reactions such as reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its specific chemical structure, including its carboxylic acid, ketone, and benzyloxy groups .

Scientific Research Applications

Plant Cutin Synthesis

16-(Benzyloxy)-16-oxohexadecanoic acid has been explored in the synthesis of cutin acids, which are vital components in plant cutin. Research by Tulloch (1980) focused on synthesizing methyl esters of various 16-carbon acids found in plant cutin, using methods such as lead tetraacetate cleavage and sodium borohydride reduction. This study contributes to understanding the chemical structure and synthesis pathways of substances integral to plant biology and the development of protective plant coatings (Tulloch, 1980).

Enzymatic Oxidation Studies

Another significant application is in the study of enzymatic oxidation processes. Davis et al. (1996) investigated the oxidation of ω-oxo fatty acids like 16-oxohexadecanoic acid by cytochrome P450BM-3 (CYP102), an enzyme that catalyzes the conversion of these acids to diacids. This research provides insights into the enzymatic oxidation mechanisms and the role of cytochrome P450 enzymes in fatty acid metabolism (Davis et al., 1996).

Wound Healing and Suberin Biosynthesis in Plants

Agrawal and Kolattukudy (1978) explored the role of 16-oxohexadecanoic acid in the biosynthesis of suberin, a component involved in wound healing in plants. Their studies focused on enzymes like ω-hydroxyfatty acid:NADP oxidoreductase in potatoes, which are induced by wounding and are crucial in the biosynthesis of suberin (Agrawal & Kolattukudy, 1978).

Crystal Structure Analysis

Dahlén (1972) conducted a study on the crystal structure of 13-oxoisostearic acid, a related compound to 16-(Benzyloxy)-16-oxohexadecanoic acid. This research provides valuable insights into the molecular structure and bonding characteristics of such fatty acids, which can be crucial for developing applications in materials science and biochemistry (Dahlén, 1972).

Self-Assembled Monolayers and Nanoparticle Synthesis

Angelova et al. (2005) explored the synthesis of long-chain 4-substituted benzyloxycarbonyl alkanethiols, including compounds related to 16-(Benzyloxy)-16-oxohexadecanoic acid, for forming self-assembled monolayers on metal substrates. This area of research is critical for developing new materials with applications in nanotechnology and surface chemistry (Angelova et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would likely depend on its specific chemical structure and properties. For example, many carboxylic acids are corrosive and can cause burns on contact with skin or eyes .

Future Directions

Future research on this compound could potentially involve further studies of its synthesis, structure, reactivity, mechanism of action, properties, and safety. Such research could contribute to the development of new materials, pharmaceuticals, or other products .

properties

IUPAC Name

16-oxo-16-phenylmethoxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O4/c24-22(25)18-14-9-7-5-3-1-2-4-6-8-10-15-19-23(26)27-20-21-16-12-11-13-17-21/h11-13,16-17H,1-10,14-15,18-20H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIWVFNLOSNCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-(Benzyloxy)-16-oxohexadecanoic acid

Synthesis routes and methods I

Procedure details

Hexadecanedioic acid (20.0 g, 69.8 mmol) and Dowex® were suspended in n-octane and heated to reflux. Benzyl formate (22.0 g, 162 mmol) was added. After 6 hours additional benzyl formate (22.0 g, 162 mmol) was added. The heating was continued for 50 hours. The reaction mixture was filtered at 80° C. The filtrate was cooled to 20° C., and the precipitate was collected by filtration. The crude product (20.2 g) was suspended in dichloromethane (220 ml) at 20° C. for 4 hours. The suspension was filtered, and the filtrate was evacuated to dryness at 20-30° C. The resulting solid (13.9 g) was recrystallised from 2-propanol (140 ml). The product was isolated by filtration, and dried to constant weight under reduced pressure at 30-40° C. Yield: 10.2 g (39%) of white material.
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20 g
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22 g
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22 g
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Synthesis routes and methods II

Procedure details

A method of synthesis for a compound obtained by converting one terminal of 1,14-tetradecane dicarboxylic acid into a benzyl ester is described. The compound can be synthesized by using Japanese Patent Application Public Disclosure (Kokai) Hei 04-18245 or “Organic Synthesis II” pages 276-277 as references. That is, 5 g (17.5 millimoles) of 1,14-tetradecane dicarboxylic acid, 8.37 g of benzyl alcohol, 50 ml of toluene and para-toluene sulfonic acid were placed in a flask and were allowed to reflux while using a Dean Stark dehydration device to remove water. After eight hours of refluxing, about one milliliter of water had been removed. The reaction solution was dissolved in hexane and washed using a saturated sodium bicarbonate solution first and water second. The organic phase was dried using sodium sulfate, and the solvent was removed using reduced pressure distillation. The product was recrystallized using hexane, and 8.1 g of 1,14-tetradecane dicarboxylic acid dibenzyl ester was obtained. Next, 4.8 g (16.7 millimoles) of 1,14-tetradecane dicarboxylic acid, 1.8 g of benzyl alcohol, 50 ml of toluene and sulfuric acid were freshly added to 5.97 g (12.8 millimoles) of this 1,14-tetradecane dicarboxylic acid dibenzyl ester, and the mixture was heated and allowed to reflux for five hours. The reaction mixture was subsequently dissolved in 300 ml of isopropanol/chloroform (1/5 volumetric ratio), and the solution was washed with water and dried using sodium sulfate. The solution was concentrated under reduced pressure and recrystallized using a mixed solvent of ether/hexane (1/4 volumetric ratio) to obtain 3.77 g (10.1 millimoles) of 1,14-tetradecane dicarboxylic acid monobenzyl ester.
Quantity
4.8 g
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reactant
Reaction Step One
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1.8 g
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reactant
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0 (± 1) mol
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Name
1,14-tetradecane dicarboxylic acid dibenzyl ester
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5.97 g
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50 mL
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isopropanol chloroform
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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